molecular formula C26H24BrClN4O4S2 B4303923 4-{[(4-bromophenyl)sulfonyl](methyl)amino}-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylbutanamide

4-{[(4-bromophenyl)sulfonyl](methyl)amino}-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylbutanamide

Cat. No.: B4303923
M. Wt: 636.0 g/mol
InChI Key: ILGCGWZYWLVZKV-UHFFFAOYSA-N
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Description

4-{(4-bromophenyl)sulfonylamino}-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylbutanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including a sulfonyl group, a thiadiazole ring, and halogenated phenyl groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(4-bromophenyl)sulfonylamino}-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylbutanamide typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{(4-bromophenyl)sulfonylamino}-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogenated phenyl groups can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute halogen atoms on the aromatic rings.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group yields sulfone derivatives, while reduction of nitro groups results in amine derivatives.

Scientific Research Applications

4-{(4-bromophenyl)sulfonylamino}-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{(4-bromophenyl)sulfonylamino}-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and thiadiazole groups are believed to play a crucial role in its biological activity by interacting with enzymes and proteins, thereby inhibiting their function. This interaction can lead to antimicrobial effects by disrupting the cell wall synthesis of bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{(4-bromophenyl)sulfonylamino}-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylbutanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfonyl and thiadiazole groups enhances its potential as a versatile compound in various scientific applications.

Properties

IUPAC Name

4-[(4-bromophenyl)sulfonyl-methylamino]-N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24BrClN4O4S2/c1-32(38(34,35)23-13-7-20(27)8-14-23)16-19(18-5-3-2-4-6-18)15-24(33)29-26-31-30-25(37-26)17-36-22-11-9-21(28)10-12-22/h2-14,19H,15-17H2,1H3,(H,29,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGCGWZYWLVZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(CC(=O)NC1=NN=C(S1)COC2=CC=C(C=C2)Cl)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24BrClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(4-bromophenyl)sulfonyl](methyl)amino}-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylbutanamide
Reactant of Route 2
Reactant of Route 2
4-{[(4-bromophenyl)sulfonyl](methyl)amino}-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylbutanamide
Reactant of Route 3
Reactant of Route 3
4-{[(4-bromophenyl)sulfonyl](methyl)amino}-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylbutanamide
Reactant of Route 4
4-{[(4-bromophenyl)sulfonyl](methyl)amino}-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylbutanamide
Reactant of Route 5
Reactant of Route 5
4-{[(4-bromophenyl)sulfonyl](methyl)amino}-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylbutanamide
Reactant of Route 6
Reactant of Route 6
4-{[(4-bromophenyl)sulfonyl](methyl)amino}-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylbutanamide

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